3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Description
This compound features a 3,4-dihydropyrazole core substituted at position 3 with a 4-methoxyphenyl group, at position 5 with a 4-methylphenyl group, and a carbothioamide (-C(=S)-NMe) moiety at position 2 (Figure 1). Its molecular formula is C₁₉H₂₁N₃OS (MW: 347.5 g/mol), distinguishing it from analogs through substituent positioning and functional group variations.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-4-6-14(7-5-13)17-12-18(22(21-17)19(24)20-2)15-8-10-16(23-3)11-9-15/h4-11,18H,12H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKEYVMOYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
A highly efficient one-pot method adapted from Li et al. (2012) involves the condensation of 4-methoxyacetophenone, 4-methylbenzaldehyde, and N-methyl thiosemicarbazide under basic conditions. The protocol proceeds via three stages:
- Aldol condensation : Base-catalyzed (NaOH, 10% aqueous) formation of the chalcone intermediate (3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one) in ethanol at reflux.
- 1,4-Addition : Thiosemicarbazide attacks the β-carbon of the chalcone, facilitated by the electron-withdrawing ketone group.
- Cyclization : Intramolecular nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, yielding the dihydropyrazole ring.
Optimization Insights :
- Catalyst screening : NaOH outperformed HCl, H2SO4, and p-toluenesulfonic acid, achieving 85% yield for analogous compounds.
- Solvent effects : Ethanol provided optimal polarity for both aldol condensation and cyclization steps.
- Reaction time : 8–12 hours at reflux ensured complete conversion, as monitored by TLC.
Experimental Procedure
- Reagents :
- 4-Methoxyacetophenone (1 mmol), 4-methylbenzaldehyde (1 mmol), N-methyl thiosemicarbazide (1 mmol).
- NaOH (10% aqueous, 2 mL), ethanol (5 mL).
- Protocol :
Yield : 72–78% (based on analogous syntheses).
Stepwise Synthesis via Chalcone Intermediate
Chalcone Preparation
The chalcone intermediate is synthesized via Claisen-Schmidt condensation:
Cyclocondensation with N-methyl Thiosemicarbazide
The chalcone reacts with N-methyl thiosemicarbazide under acidic or basic conditions:
- Acidic method (H2SO4) :
- Basic method (NaOH) :
Comparative Analysis :
| Condition | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| H2SO4 | 68 | 92% | 2 hours |
| NaOH | 75 | 95% | 6 hours |
Post-Cyclization Functionalization
Methylation of Pyrazole-2-carbothioamide
For protocols using unsubstituted thiosemicarbazide, post-synthetic methylation introduces the N-methyl group:
- Reagents : Pyrazole-2-carbothioamide (1 eq), methyl iodide (1.2 eq), K2CO3 (2 eq), DMF, 60°C, 12 hours.
- Workup : Quench with H2O, extract with CH2Cl2, dry over Na2SO4.
- Yield : 58% (due to competing S-alkylation).
Challenges :
- Low regioselectivity (N- vs. S-methylation).
- Requires chromatographic purification (SiO2, ethyl acetate/hexane).
Characterization and Analytical Data
Spectroscopic Profiles
- IR (KBr) :
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to 3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cancer cell growth and proliferation. For instance, derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- In Vitro Studies : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines. For example, one study reported an IC50 value of 0.39 µM against HCT116 cells for a similar pyrazole derivative .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects:
- Clinical Relevance : Several compounds in this class have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The title compound's structural features suggest it may exhibit similar properties, potentially leading to new therapeutic options for inflammatory diseases .
- Experimental Evidence : Research indicates that pyrazole derivatives can significantly reduce inflammation markers in vitro, with some compounds achieving over 70% inhibition in specific assays .
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A375 | 4.2 | CDK Inhibition |
| Compound B | MCF-7 | 1.88 | Apoptosis Induction |
| Compound C | HCT116 | 0.39 | CDK Inhibition |
Table 2: Summary of Anti-inflammatory Activity
| Compound Name | Inflammation Model | % Inhibition |
|---|---|---|
| Compound D | RAW264.7 Cells | 75% |
| Compound E | Carrageenan Model | 70% |
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Case Study on Pyrazole Derivatives as Anticancer Agents : A study evaluated a series of pyrazole compounds for their anticancer activity against multiple cell lines. The results indicated that certain modifications to the pyrazole core significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited in drug design .
- Clinical Trials : Some pyrazole-containing compounds have progressed to clinical trials, demonstrating efficacy in treating various cancers and inflammatory conditions. These trials underscore the importance of this chemical class in modern pharmacotherapy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Key analogs differ in aromatic substituents and functional groups (Table 1).
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target’s 4-methoxy (electron-donating) and 4-methyl (weakly donating) substituents contrast with the 4-chloro (electron-withdrawing) group in ’s analog.
- Steric Effects : The 4-methylphenyl group at R5 in the target compound may induce steric hindrance compared to smaller substituents (e.g., phenyl in [7]), influencing molecular packing and solubility.
Functional Group Modifications
Carbothioamide vs. Carboximidamide
- Carbothioamide (-CS-NMe): The thione sulfur in the target compound enhances hydrogen-bond acceptor capacity compared to the carboximidamide (-C(=NH)-NH₂) in [7].
- Biological Implications: Thioamide derivatives often exhibit improved antimicrobial and anticancer activities compared to oxo or imino analogs due to increased lipophilicity and enzyme inhibition.
Carbothioamide vs. Carbaldehyde
Conformational and Crystallographic Differences
The crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-... carbaldehyde () reveals:
- Dihedral Angles : The 4-methoxyphenyl and 4-methylphenyl rings are inclined to the pyrazole plane by 86.22° and 4.40°, respectively, creating a twisted conformation. This contrasts with the target compound, where substituent positions are reversed (4-methoxy at R3 vs. R5 in ), likely altering intramolecular interactions.
- Packing Interactions : ’s molecules form sheets via C–H⋯O and C–H⋯π bonds. The target’s carbothioamide may facilitate stronger hydrogen bonds (N–H⋯S), influencing crystallinity.
Biological Activity
3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with methoxy and methyl groups on the phenyl rings. Its structure can be represented as follows:
This structure contributes to its biological activity, particularly in targeting various cellular pathways.
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted that related pyrazole compounds showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The following table summarizes the IC50 values for different pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Related Pyrazole Derivative 1 | NCI-H460 | 42.30 |
| Related Pyrazole Derivative 2 | SF-268 | 3.79 |
These findings indicate that the compound may have a comparable or superior efficacy against certain cancer types when compared to established chemotherapeutic agents .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies indicated that specific pyrazole derivatives reduced the levels of TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor activity of several pyrazole derivatives, including our compound of interest. It was found that the compound exhibited significant apoptosis induction in cancer cells through the activation of caspase pathways .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and inflammation, potentially inhibiting key signaling pathways such as NF-kB and MAPK .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto thioamides. Key steps include:
- Precursor preparation : Use of Vilsmeier–Haack reagents for formylation of pyrazolone intermediates .
- Cyclization : Catalyzed by acetic anhydride or triethylamine in solvents like ethanol or DMF under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
- Analytical validation : Confirmation via -NMR (methoxy singlet at δ 3.8–3.9 ppm) and LC-MS (molecular ion peak at [M+H]+ ~377.4) .
Q. How is the structural characterization of this compound performed?
- Spectroscopic techniques :
- FT-IR : Confirms thioamide C=S stretch (~1240 cm) and pyrazole ring vibrations (~1600 cm) .
- X-ray crystallography : Resolves dihedral angles between methoxyphenyl and methylphenyl substituents, critical for conformational analysis .
- Computational validation : DFT calculations (B3LYP/6-311G**) to compare experimental vs. optimized geometries .
Q. What preliminary biological screening methods are recommended?
- In vitro assays :
- Anticancer activity : MTT assay against HeLa or MCF-7 cell lines (IC determination) .
- Antimicrobial screening : Disk diffusion against S. aureus and E. coli with ciprofloxacin as a positive control .
- Dose-response curves : Log-concentration vs. inhibition plots to assess potency and selectivity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Reaction path modeling : Use quantum chemical calculations (e.g., Gaussian 16) to simulate intermediates in nucleophilic substitution or oxidation reactions .
- Transition state analysis : Identify energy barriers for ring-opening or tautomerization using intrinsic reaction coordinate (IRC) methods .
- Solvent effects : COSMO-RS simulations to optimize reaction conditions (e.g., DMF vs. THF) .
Q. How can contradictory data in biological assays (e.g., variable IC values) be resolved?
- Experimental replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch variability .
- Mechanistic validation :
- ROS detection : Fluorescent probes (e.g., DCFH-DA) to confirm oxidative stress pathways .
- Enzyme inhibition : Kinase profiling (e.g., EGFR or CDK2) to identify off-target effects .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance across replicates .
Q. What strategies optimize synthetic yield and purity for scaled-up production?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation side reactions during cyclization .
- Process intensification :
- Flow chemistry : Microreactors to enhance heat/mass transfer and reduce reaction time .
- In-line monitoring : HPLC-PDA to track intermediates in real time .
- Byproduct analysis : GC-MS to identify and mitigate impurities (e.g., unreacted hydrazines) .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Scaffold modification :
- Substituent variation : Replace 4-methylphenyl with halogenated or electron-withdrawing groups (e.g., -CF) to modulate lipophilicity .
- Ring hybridization : Fuse pyrazole with thiadiazole or triazole moieties to enhance π-π stacking .
- Pharmacophore mapping :
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity .
- Docking studies : Autodock Vina against target proteins (e.g., COX-2 or tubulin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
